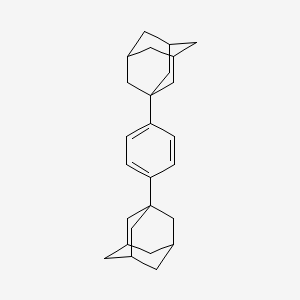

1,1'-(1,4-phenylene)diadamantane

Description

Historical Context of Adamantane (B196018) and Diamondoid Research

The story of adamantane begins in 1933 when it was discovered and isolated from petroleum fractions. worldscientific.comworldscientific.comarxiv.org This marked the beginning of a new chapter in chemistry focused on polyhedral organic compounds. wikipedia.org Adamantane, with the chemical formula C₁₀H₁₆, is the smallest unit cage structure of the diamond crystal lattice, leading to the broader classification of such molecules as "diamondoids." worldscientific.comworldscientific.comarxiv.orgwikipedia.org These molecules are essentially nanometer-sized diamonds, exhibiting remarkable properties.

While adamantane was first isolated from a natural source, its synthesis in a laboratory setting proved to be a significant challenge. The first successful, albeit low-yielding, synthesis was achieved in 1941 by Vladimir Prelog. wikipedia.org A more practical method was later developed in 1957, involving a Lewis acid–catalyzed rearrangement of hydrocarbons. arxiv.org The discovery and subsequent synthetic advancements paved the way for the exploration of a wide range of adamantane derivatives and higher diamondoids.

Significance of Adamantane Scaffolds in Organic Chemistry and Materials Science

The unique properties of adamantane and its derivatives have made them invaluable building blocks in various scientific disciplines. worldscientific.comworldscientific.com Their rigid, cage-like structure imparts a high degree of lipophilicity and thermal stability. worldscientific.commdpi.com These characteristics are highly sought after in medicinal chemistry, where adamantane moieties are incorporated into drug molecules to enhance their bioavailability and therapeutic effects. mdpi.com In fact, several adamantane-based drugs have found clinical applications. wikipedia.orgresearchgate.net

Beyond medicine, adamantane scaffolds are crucial in materials science. worldscientific.comworldscientific.comnih.gov Their rigidity and defined tetrahedral geometry make them ideal components for the construction of novel polymers, thermally stable lubricants, and advanced nanomaterials. wikipedia.orgthieme-connect.com The ability to functionalize the bridgehead positions of the adamantane cage allows for the creation of tailored molecules with specific properties, further expanding their utility in areas like supramolecular chemistry and the development of molecular machines. mdpi.comresearchgate.netnih.gov

Rationale for Academic Research on 1,1'-(1,4-phenylene)diadamantane Architectures

The academic fascination with this compound stems from the desire to create and understand rigid molecular structures with precisely controlled geometries. The phenylene bridge acts as a rigid linker connecting two adamantane units, resulting in a well-defined, linear, and sterically demanding molecule. This specific architecture allows researchers to investigate fundamental concepts such as through-space interactions, molecular recognition, and the influence of rigid spacers on the properties of materials.

The synthesis of such molecules, often involving the condensation of two equivalents of an adamantane derivative with a phenylene-containing compound, provides a platform to explore and refine synthetic methodologies. researchgate.net For instance, the synthesis of a related bis-Schiff base involves the condensation of adamantan-1-ylamine with benzene-1,4-dicarbaldehyde. researchgate.net The resulting rigid structures can serve as precursors for more complex molecular systems and polymers with predictable three-dimensional arrangements.

Overview of Key Research Areas for Phenylene-Bridged Diadamantanes

Research on phenylene-bridged diadamantanes and related structures is multifaceted, encompassing several key areas:

Synthesis and Characterization: A primary focus is on the development of efficient synthetic routes to these molecules and their derivatives. This includes the synthesis of related structures like 1,1'-biadamantane (B1295352) and its functionalized derivatives. researchgate.net Characterization of these novel compounds involves a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm their structure and stereochemistry. researchgate.net

Materials Science: The rigid and bulky nature of these molecules makes them attractive candidates for the creation of new materials. Research explores their incorporation into polymers to enhance thermal stability and mechanical properties. Phenylene-bridged azaacenes, which share a similar rigid-rod-like structure, have been investigated as affinity materials for gas sensing applications, highlighting the potential of such architectures in sensor technology. researchgate.net

Supramolecular Chemistry: The well-defined shape and size of phenylene-bridged diadamantanes make them interesting building blocks for supramolecular assemblies. Their ability to form host-guest complexes and self-assemble into ordered structures is an active area of investigation.

Medicinal Chemistry: While direct applications of this compound in medicine are not established, the synthesis of various adamantane derivatives, including those with linking moieties, is a continuous effort in the search for new therapeutic agents. mdpi.com The rigid scaffold can be used to present pharmacophores in a specific spatial orientation to interact with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1-adamantyl)phenyl]adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34/c1-2-24(26-14-20-8-21(15-26)10-22(9-20)16-26)4-3-23(1)25-11-17-5-18(12-25)7-19(6-17)13-25/h1-4,17-22H,5-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBQNKSJJGPYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 1,1 1,4 Phenylene Diadamantane

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is the gold standard for molecular structure determination. A suitable single crystal of 1,1'-(1,4-phenylene)diadamantane would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine its crystal system, space group, and unit cell dimensions. This analysis would yield a detailed model of the molecular structure. However, no published studies containing these data for the target compound were found.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions such as van der Waals forces, and C-H···π interactions. A detailed analysis of the crystal structure of this compound would reveal the specific nature and geometry of these interactions, which are crucial for understanding the physical properties of the material. Without the crystal structure, this analysis cannot be performed.

Kitaigorodsky Packing Index Calculations

The Kitaigorodsky packing index (KPI), or coefficient of molecular packing, is a measure of how efficiently molecules are packed in a crystal. It is calculated as the ratio of the volume occupied by the molecules in the unit cell to the total volume of the unit cell. This value provides insight into the density and stability of the crystal structure. The calculation of the KPI requires the crystallographic data of this compound, which is currently unavailable.

Determination of Absolute Structure and Configuration

For chiral molecules that crystallize in non-centrosymmetric space groups, specialized X-ray diffraction techniques can be used to determine the absolute configuration of the stereocenters. While this compound is not inherently chiral, the determination of its absolute structure would confirm its achiral nature and the absence of any chiral packing arrangements. No such studies have been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and dynamics of a compound. For this compound, both solution-state and solid-state NMR techniques are employed to elucidate its structural features and rotational dynamics.

¹H and ¹³C NMR for Structural Confirmation and Assignment

Solution-state ¹H and ¹³C NMR spectroscopy are fundamental for confirming the covalent framework of this compound. The high symmetry of the molecule simplifies the spectra, with distinct signals corresponding to the chemically equivalent protons and carbon atoms in the adamantyl cages and the central phenylene ring.

In the ¹H NMR spectrum, the protons of the adamantyl groups typically appear as a set of broad multiplets in the aliphatic region (δ 1.5-2.5 ppm). The protons on the phenylene ring are expected to produce a singlet in the aromatic region (around δ 7.0-7.5 ppm) due to the symmetrical substitution pattern.

The ¹³C NMR spectrum provides further structural confirmation. The adamantyl cages exhibit characteristic signals for their methine (CH) and methylene (CH₂) carbons. The phenylene ring shows signals for the substituted and unsubstituted carbons in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Adamantyl CH | ~2.1 |

| Adamantyl CH₂ | ~1.8-2.0 |

| Phenylene CH | ~7.3 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Adamantyl C (quaternary) | ~38 |

| Adamantyl CH | ~38 |

| Adamantyl CH₂ | ~29 |

| Phenylene C (substituted) | ~148 |

| Phenylene CH | ~125 |

Solid-State NMR (e.g., CPMAS NMR) for Rotational Dynamics Analysis

Solid-state NMR, particularly Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is instrumental in studying the dynamics of molecular components in the crystalline state. For this compound, CPMAS NMR can be used to investigate the rotational dynamics of both the adamantyl cages and the central phenylene ring.

The phenylene group can undergo rotational motion within the crystal lattice. The rate of this rotation can be quantified using techniques like dynamic line shape analysis of the ¹³C CPMAS NMR spectra. Studies on similar molecules containing phenylene rotators have established that the symmetry of the rotor significantly influences its rotational speed. The dynamics of the adamantyl groups can also be investigated, often through ¹H spin-lattice relaxation time measurements, which provide insights into their motional freedom within the solid state.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the adamantyl and phenylene moieties. The C-H stretching vibrations of the adamantyl cages are expected in the 2800-3000 cm⁻¹ region. The aromatic C-H stretching of the phenylene ring typically appears above 3000 cm⁻¹. The spectrum will also feature bands corresponding to C-C stretching and various bending and deformation modes of both the aliphatic cages and the aromatic ring in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2950 |

| C=C Aromatic Ring Stretch | 1500-1600 |

| C-H Bending (Adamantyl) | 1350-1450 |

| C-H Out-of-plane Bending (Aromatic) | 800-900 |

Raman Spectroscopy (e.g., Analysis of Breathing Modes, Dispersion-Induced Vibrational Modes)

Raman spectroscopy provides complementary information to FTIR. Due to the high symmetry of the adamantane (B196018) cages, certain vibrational modes, such as the cage "breathing" modes, are often strongly Raman active. These breathing modes involve the symmetric expansion and contraction of the carbon skeleton and are highly characteristic of the adamantyl structure. The phenylene ring also exhibits characteristic Raman bands, including the ring breathing mode. The analysis of dispersion-induced vibrational modes can provide information on the intermolecular interactions and packing in the solid state.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-3000 |

| Phenyl Ring Breathing | ~1000 |

| Adamantane Cage Breathing | 700-800 |

| C-C Stretching (Adamantyl) | 900-1200 |

Gas Electron Diffraction (GED) for Gas-Phase Molecular Structures

A gas electron diffraction (GED) study providing precise bond lengths, bond angles, and torsional angles for the gas-phase molecular structure of this compound has not been identified in the available literature. GED is the primary technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.

A GED analysis would be able to precisely determine key structural parameters such as:

C-C bond lengths within the adamantane cages and the phenylene ring.

The C-C bond length connecting the adamantyl group to the phenylene ring.

Bond angles within the rigid cage and the aromatic ring.

This data would be crucial for understanding the steric interactions between the bulky adamantyl groups and the phenylene linker and for benchmarking computational chemistry models.

Surface Characterization Techniques for Monolayers (e.g., Scanning Tunneling Microscopy)

There is no available research detailing the formation of self-assembled monolayers of this compound on surfaces or their characterization by techniques such as Scanning Tunneling Microscopy (STM). STM provides real-space images of surfaces with atomic resolution, making it an ideal tool for studying the packing and ordering of molecular monolayers.

If this compound were to form an ordered monolayer on a conductive substrate (like graphite or gold), STM could provide detailed information on:

The two-dimensional packing arrangement (e.g., herringbone, brickwork).

The orientation of the molecules with respect to the substrate.

The lattice parameters of the monolayer unit cell.

The presence and nature of any surface defects.

Such a study would offer insights into the intermolecular and molecule-substrate interactions that govern the self-assembly of this bulky, symmetric molecule.

Computational Chemistry and Theoretical Modeling of 1,1 1,4 Phenylene Diadamantane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing a detailed picture of molecular geometry and electronic distribution.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy. DFT calculations determine the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction.

For molecules in the adamantane (B196018) family, DFT methods, such as those employing the B3LYP functional, have been successfully used to investigate structural, electronic, and optical properties. nih.gov In the case of 1,1'-(1,4-phenylene)diadamantane, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and the dihedral angle between the phenylene ring and the adamantyl groups. This optimization process finds the lowest energy conformation of the molecule, which is crucial for understanding its stability and reactivity.

Ab Initio Methods for Structural and Electronic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. wikipedia.org These methods solve the Schrödinger equation and are known for their high accuracy, though they are often more computationally demanding than DFT.

Analysis of Molecular Orbitals (e.g., HOMO-LUMO Gap)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For pristine adamantane, a wide energy gap of 9.33 eV has been calculated, reflecting its high stability. nih.gov For this compound, the presence of the conjugated phenylene linker would be expected to lower the HOMO-LUMO gap compared to adamantane alone, potentially enhancing its electronic activity.

Table 1: Calculated Frontier Orbital Energies for Adamantane

| Property | Molecule | Calculated Value (eV) |

|---|---|---|

| HOMO-LUMO Gap | Adamantane | 9.33 |

This table presents data for the parent adamantane molecule to illustrate the concept of the HOMO-LUMO gap. Specific calculations for this compound are not available in the cited literature.

Mulliken and Löwdin Atomic Population Analysis

Mulliken and Löwdin population analyses are computational methods used to estimate the partial atomic charges within a molecule. By partitioning the total electron density among the constituent atoms, these analyses provide a simplified picture of charge distribution. This information is valuable for understanding electrostatic interactions, predicting sites of nucleophilic or electrophilic attack, and parameterizing molecular mechanics force fields. However, it is important to note that these calculated charges are not physical observables and can be sensitive to the choice of basis set used in the calculation.

Spectroscopic Property Prediction and Interpretation

Computational methods are instrumental in predicting and interpreting various types of molecular spectra, providing a direct link between the calculated molecular properties and experimental measurements. kallipos.gr

Vibrational Spectra Calculation (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.orglibretexts.org Each vibrational mode corresponds to a specific type of atomic motion, such as bond stretching, bending, or twisting, and occurs at a characteristic frequency. libretexts.orgyoutube.com

Computational frequency calculations, typically performed using DFT, can predict these vibrational frequencies and their corresponding intensities in the IR and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), a set of normal vibrational modes can be determined. youtube.com For this compound, such calculations would predict the characteristic frequencies for the adamantyl cage vibrations, the phenylene ring modes, and the vibrations associated with the linkage between these two units. Comparing the computed spectrum with an experimental one allows for the confident assignment of spectral peaks to specific molecular motions. nih.govhawaii.edu

Table 2: Examples of Vibrational Modes in Aromatic and Alicyclic Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100–3000 | Stretching of C-H bonds on the phenylene ring. |

| C-H Stretch (Alicyclic) | 3000–2850 | Stretching of C-H bonds on the adamantane cages. |

| C=C Stretch (Aromatic) | 1600–1450 | In-plane stretching of carbon-carbon bonds in the phenylene ring. |

| CH₂ Scissoring | 1485–1445 | Bending motion of the methylene groups in the adamantane cages. |

This table provides general frequency ranges for the types of functional groups present in this compound.

Electronic Absorption Spectra Prediction (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for predicting the electronic absorption spectra of molecules by calculating vertical excitation energies and oscillator strengths. cnr.itmdpi.com For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the π-system of the central phenylene ring. The bulky adamantane substituents, while primarily σ-bonded, can influence the electronic properties through steric and weak electronic effects, potentially causing shifts in the absorption maxima compared to unsubstituted benzene (B151609). mdpi.com

TD-DFT calculations, often employing hybrid functionals like B3LYP or PBE0, can predict the primary absorption bands. arxiv.orgnih.gov The main transitions anticipated for this molecule would be of the π → π* type, localized on the phenylene moiety. The calculated spectrum allows for the assignment of experimental absorption bands to specific electronic excitations, providing a detailed understanding of the molecule's response to UV-Vis light. sapub.orgekb.eg

Table 1: Predicted Electronic Transitions for this compound using TD-DFT/B3LYP

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.85 | 255.6 | 0.002 | HOMO → LUMO |

| S₀ → S₂ | 5.98 | 207.3 | 0.150 | HOMO-1 → LUMO |

| S₀ → S₃ | 6.01 | 206.3 | 0.148 | HOMO → LUMO+1 |

Note: This data is illustrative, based on typical results for similar aromatic systems, and represents a hypothetical prediction for the target molecule.

Photoelectron Spectra Assignments through Theoretical Methods

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of a molecule, corresponding to the energy levels of its molecular orbitals. rsc.org Theoretical calculations are indispensable for the accurate assignment of the complex, often overlapping bands observed in the PES of large molecules. d-nb.inforesearchgate.net For this compound, the spectrum would feature distinct bands arising from the ionization of electrons from the phenylene π-system and the σ-framework of the adamantane cages.

Methods such as DFT can be used to calculate the energies of the highest occupied molecular orbitals (HOMOs). According to Koopmans' theorem, these orbital energies provide a reasonable first approximation of the vertical ionization potentials. researchgate.net More advanced calculations can simulate the vibrational fine structure of the photoelectron bands, aiding in a more detailed assignment. researchgate.net Theoretical analysis allows for the differentiation between orbitals localized on the phenylene linker and those localized on the adamantane units. The highest occupied molecular orbitals are expected to be the π-orbitals of the benzene ring, followed by the σ-orbitals of the adamantane cages at higher binding energies. d-nb.inforsc.org

Table 2: Predicted Vertical Ionization Energies for this compound

| Ionization Energy (eV) | Orbital Character |

|---|---|

| 8.55 | π (Phenylene) |

| 8.90 | π (Phenylene) |

| 10.20 | σ (Adamantane C-C/C-H) |

| 10.85 | σ (Adamantane C-C/C-H) |

Note: This data is hypothetical and serves to illustrate how theoretical methods would be used to assign the photoelectron spectrum of the target molecule, based on known values for its constituent parts.

Analysis of Intramolecular and Intermolecular Interactions

Dispersion Interactions and van der Waals Forces

For a nonpolar hydrocarbon like this compound, the dominant forces governing its condensed-phase behavior are London dispersion forces, a component of the broader van der Waals forces. wikipedia.orgbritannica.com These forces arise from transient fluctuations in electron density that create temporary dipoles, which in turn induce dipoles in neighboring molecules, leading to a net attractive force. chemguide.co.uklibretexts.org

The large size and significant number of electrons in the two adamantane cages contribute to a high polarizability, making dispersion forces particularly strong. msu.edu These interactions are crucial for understanding the crystal packing, sublimation enthalpy, and solubility of the compound. Computational models that accurately account for dispersion, such as DFT with dispersion corrections (DFT-D), are essential for simulating the solid-state structure and properties of such molecules. aps.org The shape of the molecule, with its bulky terminal groups, will heavily influence how molecules pack in a crystal lattice to maximize these stabilizing van der Waals contacts.

Hydrogen Bonding Networks and Their Influence on Structure

The parent molecule this compound is an apolar hydrocarbon and lacks the requisite hydrogen bond donor (e.g., O-H, N-H) or acceptor (e.g., O, N) sites to form classical hydrogen bonds. nih.gov Therefore, in a pure crystalline solid of this compound, hydrogen bonding networks would be absent.

Electrostatic Contributions to Intermolecular Forces

While dispersion forces are dominant for this compound, electrostatic interactions also contribute to the intermolecular forces, albeit to a lesser extent. Although the molecule has no net dipole moment, it possesses a quadrupole moment associated with the electron distribution of the phenylene π-system. The face of the aromatic ring is electron-rich (negative electrostatic potential), while the edge (C-H bonds) is electron-poor (positive electrostatic potential).

This charge distribution can lead to stabilizing electrostatic interactions in the solid state, such as herringbone or T-shaped packing arrangements, where the electron-rich face of one phenylene ring interacts favorably with the electron-poor edge of another. Furthermore, interactions can occur between the phenylene quadrupole and the weak local dipoles of the C-H bonds on the adamantane cages of adjacent molecules. researchgate.net Computational analysis of the molecular electrostatic potential (MEP) surface is a key tool for visualizing these charge distributions and predicting the nature of electrostatic interactions.

Reaction Mechanism Studies and Energetics

Theoretical chemistry provides powerful tools for investigating the mechanisms and energetics of chemical reactions. For the synthesis of this compound, which would likely proceed via a Friedel-Crafts-type reaction between benzene and an adamantylating agent, computational methods can be used to map the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. DFT calculations are commonly employed to locate the geometry of transition states and compute the activation energy (energy barrier) for each step of the reaction. nih.gov This information is vital for understanding reaction kinetics and predicting the feasibility of a proposed synthetic route. For example, theoretical studies can elucidate the role of the Lewis acid catalyst, determine whether the reaction proceeds via a discrete carbocation or a more concerted mechanism, and predict the regioselectivity of the substitution on the phenylene ring. dntb.gov.ua

Table 3: Hypothetical Energetics for a Key Step in the Synthesis of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Benzene + Adamantyl Cation) | 0.0 |

| 2 | Transition State (σ-complex formation) | +15.2 |

| 3 | Intermediate (σ-complex) | -5.6 |

| 4 | Transition State (Proton loss) | +2.5 |

| 5 | Products (1-phenyladamantane + H⁺) | -12.0 |

Note: This data is illustrative of the type of information obtained from reaction mechanism studies and does not represent experimentally verified values for this specific reaction.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-cyanoadamantane |

| 1-phenyladamantane |

| Adamantane |

| Benzene |

Characterization of Potential Energy Surfaces

For instance, theoretical explorations of the adamantane cation's potential energy surface have been conducted to understand its fragmentation dynamics. researchgate.net These studies typically employ density functional theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set, to locate minima and transition states on the PES. rsc.org The nature of these stationary points is confirmed through harmonic frequency calculations. rsc.org Such computational approaches could be applied to this compound to investigate various aspects, including:

Rotational Barriers: The energy barriers associated with the rotation of the adamantyl groups relative to the central phenylene ring.

Vibrational Frequencies: The calculation of vibrational modes and their corresponding energies, which can be compared with experimental spectroscopic data.

Conformational Isomers: Identifying the most stable geometric arrangements of the molecule.

A hypothetical representation of a simplified potential energy surface for the rotation of one adamantyl group with respect to the phenylene linker is depicted below. This would involve calculating the energy at discrete rotational angles to map out the energy profile.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 0.0 |

| 30 | 2.5 |

| 60 | 4.0 |

| 90 | 2.5 |

| 120 | 0.0 |

This table represents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not available.

Theoretical Analysis of Tautomerism and Isomerism

Tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. For this compound, which is a saturated hydrocarbon framework linked by an aromatic ring, tautomerization is not a characteristic process. The molecule lacks the necessary functional groups, such as carbonyls or imines, that typically undergo keto-enol or imine-enamine tautomerism.

Isomerism in this compound primarily relates to conformational isomers, also known as conformers. These are different spatial arrangements of the molecule that can be interconverted by rotation about single bonds. The key rotational degree of freedom is the C-C bond connecting each adamantyl cage to the phenylene ring. Theoretical analysis would focus on the rotational barriers and the relative energies of the different conformers.

Insights into Carbocation Intermediates and SN1 Reactions

The adamantane cage is known to stabilize carbocations at the bridgehead position, making 1-adamantyl derivatives prone to SN1 (unimolecular nucleophilic substitution) reactions. masterorganicchemistry.com In the context of this compound, the formation of a carbocation at one of the adamantyl bridgehead carbons attached to the phenylene ring would be a key step in any SN1-type reaction.

Computational studies can provide significant insights into the stability and reactivity of such carbocation intermediates. nih.gov Factors that stabilize carbocations include adjacent alkyl groups and resonance. masterorganicchemistry.com In the hypothetical carbocation derived from this compound, the positive charge would be primarily localized on the bridgehead carbon. The adjacent phenylene ring could potentially offer some degree of electronic stabilization, although this effect would be modulated by the orientation of the p-orbitals.

The SN1 reaction mechanism proceeds through a carbocation intermediate. curlyarrows.com The rate-determining step is the formation of this carbocation. curlyarrows.com Theoretical calculations can be used to model the reaction pathway, determine the activation energy for the formation of the carbocation, and investigate the geometry of the transition state.

A general representation of carbocation stability is as follows:

| Carbocation Type | Relative Stability |

| Tertiary | Most Stable |

| Secondary | Intermediate |

| Primary | Least Stable |

| Methyl | Very Unstable |

This table illustrates the general trend of carbocation stability.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Rotational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.govnih.gov For this compound, MD simulations can provide detailed information about its conformational landscape and the dynamics of the rotation of the adamantyl groups.

In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the molecule's trajectory over time to be traced. From this trajectory, various properties can be analyzed, including:

Conformational Preferences: The simulation can reveal the most populated conformations and the transitions between them. For this compound, this would primarily involve the dihedral angles between the adamantyl groups and the phenylene ring.

Rotational Rates: The frequency and timescale of the rotation of the adamantyl cages can be determined.

Structural Flexibility: The simulations can quantify the flexibility of different parts of the molecule.

Computational studies on the rotational barriers of 1-adamantyl groups attached to other fragments have been performed using dynamic NMR and theoretical calculations, revealing energy barriers in the range of 8.8 to 15.2 kcal/mol, depending on the substituent. researchgate.net Similar computational approaches could be applied to this compound.

Quantum Chemical Computations for Host-Guest Complexation Energies (e.g., MM/PBSA, PIXEL)

The adamantane moiety is a well-known guest in host-guest chemistry, often forming stable complexes with cyclodextrins and other macrocyclic hosts. nih.govmdpi.com The this compound molecule, with its two adamantyl groups, could potentially form complexes with one or two host molecules.

Quantum chemical computations are essential for understanding the energetics of these host-guest interactions. researchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding free energies of such complexes. researchgate.net This approach combines molecular mechanics energies with continuum solvation models to provide an estimate of the binding affinity.

The PIXEL method, which is based on a partitioning of the interaction energy into coulombic, polarization, dispersion, and repulsion components, can provide a more detailed understanding of the nature of the forces driving complex formation.

A hypothetical binding energy calculation for the complex of this compound with a host molecule could yield the following components:

| Energy Component | Calculated Value (kcal/mol) |

| van der Waals Energy | -15.2 |

| Electrostatic Energy | -5.8 |

| Polar Solvation Energy | +8.5 |

| Nonpolar Solvation Energy | -2.1 |

| Binding Free Energy (ΔG) | -14.6 |

This table represents hypothetical data for illustrative purposes.

Data Management and Sharing in Computational Chemistry Research

The management and sharing of data from computational chemistry research are crucial for ensuring the reproducibility and advancement of the field. The FAIR Guiding Principles—Findable, Accessible, Interoperable, and Reusable—provide a framework for good data stewardship. nih.gov

Findable: Computational data, including input files, output files, and analysis scripts for studies on molecules like this compound, should be deposited in a repository and assigned a persistent identifier (such as a DOI).

Accessible: The data should be retrievable by their identifier using a standardized protocol. This does not necessarily mean public, but the conditions for access should be clear.

Interoperable: Data should be in a format that can be read and processed by different software and workflows. The use of standardized formats and terminologies is encouraged.

Reusable: The data should be well-documented with metadata to allow for its reuse in new studies. This includes details about the computational methods, software versions, and parameters used.

Several repositories are available for computational chemistry data, such as ioChem-BD, which is specifically designed for this purpose. researchgate.net The Royal Society of Chemistry also provides recommendations for data sharing and repository selection. Adherence to these principles and the use of dedicated repositories are becoming increasingly important for the dissemination of computational research findings.

Supramolecular Chemistry and Host Guest Interactions Involving 1,1 1,4 Phenylene Diadamantane

Design Principles for Supramolecular Assemblies Incorporating Diadamantane Units

The design of supramolecular assemblies is a strategic process where the size, shape, and chemical properties of molecular building blocks are chosen to direct their spontaneous organization into larger, well-defined structures. The use of 1,1'-(1,4-phenylene)diadamantane as a structural component is guided by several key principles. The two bulky, hydrophobic adamantane (B196018) groups serve as excellent "anchors" for inclusion within the cavities of various host molecules. nih.gov The rigid 1,4-phenylene linker dictates a linear and defined distance between the two adamantane moieties, making it a predictable and sturdy building block for creating linear or zigzag-like supramolecular polymers and networks. researchgate.net

The creation of these assemblies relies on the interplay of non-covalent interactions, such as hydrogen bonding and hydrophobic forces. rsc.orgrsc.org By functionalizing the adamantane or phenylene units, it is possible to introduce specific interaction sites, such as hydrogen bond donors or acceptors, to further guide the assembly process into desired architectures. nih.govresearchgate.net The rigidity of the phenylene spacer prevents intramolecular folding, ensuring that the adamantane groups are available for intermolecular interactions, a crucial feature for forming extended, stable structures. researchgate.net This "sacrificial" preorganization, where the covalent framework dictates the spatial arrangement of non-covalent binding sites, is a powerful strategy in supramolecular design. nih.gov

Host-Guest Complexation with Macrocyclic Receptors

The unique geometry of this compound, featuring two large hydrophobic adamantane "feet" separated by a rigid aromatic spacer, makes it an ideal guest for complexation with various macrocyclic host molecules.

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts known for their rigid, pumpkin-shaped structure and their exceptionally high affinity for hydrophobic and positively charged guests. nih.gov The hydrophobic cavity of CB[n]s, particularly CB mdpi.com and CB nih.gov, is ideally sized to encapsulate an adamantane group. This interaction is one of the strongest and most reliable binding motifs in supramolecular chemistry, often rivaling the strength of the biotin-avidin interaction. nih.gov

For this compound, complexation with CB[n] is expected to be highly efficient. It is anticipated that two equivalents of a host like CB mdpi.com would bind, with each CB mdpi.com molecule encapsulating one of the adamantane units, forming a stable 1:2 host-guest complex. This would result in a dumbbell-shaped supramolecular structure. Alternatively, a larger host such as CB nih.gov or CB nih.gov could potentially form a 1:1 complex by including the entire phenylene spacer along with parts of the adamantane groups, or it could facilitate the formation of supramolecular polymers by binding one adamantane group from two different guest molecules. nih.gov The binding is driven by the hydrophobic effect, ion-dipole interactions between the guest and the carbonyl portals of the CB[n], and van der Waals forces. The encapsulation of adamantane-modified fluorescent dyes by CB mdpi.com has been shown to significantly enhance their fluorescence in aqueous solutions, a principle that could be applied to diadamantane derivatives. rsc.org

Cyclodextrins (CDs) are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They are widely used to form inclusion complexes with nonpolar molecules in aqueous solutions. nih.gov The size of the CD cavity is critical for effective guest binding.

β-Cyclodextrin (β-CD): The cavity of β-CD is well-suited for encapsulating a single adamantane group. mdpi.com Therefore, it is expected that this compound would form a stable 1:2 inclusion complex with β-CD, where each adamantane moiety is threaded into a separate β-CD host. Structural studies on similar adamantane derivatives show that the guest is deeply embedded within the CD cavity to maximize hydrophobic interactions. nih.gov

γ-Cyclodextrin (γ-CD): With its larger cavity, γ-CD offers different binding possibilities. It can also form a 1:2 complex with the diadamantane guest. Studies on diamantanes (a larger diamondoid) show high binding affinities with γ-CD, suggesting that the larger cavity can comfortably accommodate the bulky adamantane cage. osti.gov There is also the possibility of forming a 1:1 complex where the γ-CD encapsulates the central phenylene ring along with portions of the adamantane groups, or it could potentially encapsulate two adamantane groups from different molecules to form a supramolecular polymer.

The formation of these inclusion complexes significantly alters the physicochemical properties of the guest molecule, such as increasing its aqueous solubility.

The characterization of host-guest complexes involves determining the binding constant (Ka), stoichiometry, and thermodynamic parameters (enthalpy ΔH° and entropy ΔS°) of the association. Several analytical techniques are employed for this purpose:

Isothermal Titration Calorimetry (ITC): This is a powerful technique that directly measures the heat released or absorbed during the binding event. A single ITC experiment can provide the binding constant, stoichiometry, and enthalpy of binding. From these values, the change in Gibbs free energy (ΔG°) and entropy (ΔS°) can be calculated, offering a complete thermodynamic profile of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR titration is commonly used to study inclusion complexation. Changes in the chemical shifts of the host and/or guest protons upon complexation are monitored to determine the binding constant and stoichiometry.

Fluorescence Spectroscopy: If the guest molecule is fluorescent, or if a competing fluorescent dye is used, changes in fluorescence intensity upon addition of the host can be used to calculate the binding affinity. mdpi.com Fluorescence Correlation Spectroscopy (FCS) is a particularly sensitive method for determining stoichiometry and high association constants. mdpi.com

While specific thermodynamic data for this compound is not available in the reviewed literature, the table below presents typical data for related adamantane derivatives with β-CD and CB mdpi.com to illustrate the strength of these interactions.

| Guest Molecule | Host Molecule | Binding Constant (K_a) [M⁻¹] | ΔH° [kJ/mol] | TΔS° [kJ/mol] | Technique |

| 1-Adamantanol | β-CD | 3.6 x 10⁴ | -14.6 | 11.7 | ITC |

| Adamantan-1-amine | β-CD | 5.0 x 10⁴ | -17.6 | 9.6 | ITC |

| 1-Adamantanecarboxylic acid | CB mdpi.com | > 10¹² | - | - | Competition Assay |

| Diamantane-1-carboxylate | CB mdpi.com | 4.3 x 10¹³ | -63.2 | 14.2 | ITC |

This table presents data for illustrative purposes based on known values for similar adamantane derivatives to provide context for the expected binding strength.

Investigation of Non-Covalent Interactions in Supramolecular Systems

The stability and structure of supramolecular assemblies involving this compound are governed by a combination of subtle non-covalent forces.

The primary driving force for the complexation of this compound with macrocyclic hosts like cyclodextrins and cucurbiturils in aqueous media is the hydrophobic effect . This effect is not an attractive force between the nonpolar guest and host, but rather a consequence of the unfavorable interaction between nonpolar molecules and water.

Chaperone-Assisted Host-Guest Binding Mechanisms

Currently, there is no specific research literature detailing chaperone-assisted host-guest binding mechanisms involving this compound. However, the concept has been demonstrated with simpler adamantane derivatives. In these systems, a "chaperone" molecule or functional group facilitates the binding of a primary guest (adamantane) into a host cavity, such as cucurbit[n]urils (CB[n]).

For instance, studies using single-molecule force spectroscopy have revealed that an adjacent hexyl group can act as a chaperone for adamantane binding to cucurbit manchester.ac.ukuril (CB7). acs.orgingentaconnect.com This chaperone group is thought to pre-organize the guest at the entrance of the host's portal, overcoming kinetic barriers and promoting the formation of the stable host-guest complex. acs.org This mechanism is distinct from simple hydrophobic or electrostatic interactions and suggests a more complex, multi-step binding process. A proposed three-state model for this interaction involves the chaperone group initially interacting with the host, followed by the insertion of the primary adamantane guest. acs.org

While not directly studied for this compound, its two adamantane moieties could theoretically engage in complex binding events where one unit's interaction with a host could be influenced or assisted by the other, or by specifically designed chaperone molecules.

Cooperative Effects in Supramolecular Recognition

Cooperative effects, where the binding of one guest molecule influences the binding of a second, are a cornerstone of complex supramolecular systems. For a bivalent guest like this compound, cooperative binding would be highly relevant when interacting with multivalent hosts or host assemblies.

Research on related systems highlights the importance of cooperativity. For example, the self-assembly of naphthalene-diimide derivatives driven by hydrogen bonding shows a highly cooperative pathway in certain solvents, leading to the formation of long, stable supramolecular polymers. The geometry of the solvent molecules was found to play a crucial role in the nucleation process, demonstrating that the environment can mediate cooperative effects.

Self-Assembly and Self-Organization Phenomena

Formation of Self-Assembled Monolayers (SAMs) on Surfaces

There is a lack of specific studies on the formation of self-assembled monolayers (SAMs) using this compound. However, the formation of SAMs using molecules containing its constituent parts—phenyl groups and adamantane cages—is well-documented.

Adamantanethiols, for example, form stable SAMs on gold surfaces. oiccpress.com These SAMs are known for their robust and well-ordered structures. Similarly, phenyl-terminated alkanethiols also form well-defined SAMs on gold, where the orientation of the terminal phenyl groups can exhibit odd-even effects depending on the length of the alkane chain. manchester.ac.uk The interaction between adjacent aromatic groups contributes to the order and stability of the monolayer.

Given these precedents, if this compound were functionalized with an appropriate anchoring group (like a thiol or phosphonic acid), it would be expected to form SAMs. The bulky nature of the diadamantane structure would likely result in a lower packing density compared to simple alkanethiols, creating a surface with significant free volume and a unique topology.

Hierarchical Organization of Molecules in Solution and Solid State

Specific research on the hierarchical organization of this compound is not readily found. Hierarchical assembly involves molecules first forming primary structures (like dimers or polymers) which then organize into larger, more complex superstructures.

Studies on other rigid molecules, such as perylene (B46583) bisimide derivatives, show how non-covalent interactions (π-π stacking, hydrogen bonds) can direct self-assembly into complex architectures like nanofibers, nanorings, and eventually macroscopic gels. bohrium.comnih.gov The final morphology is highly dependent on factors like solvent and molecular structure. For this compound, its rigid, rod-like shape and potential for C-H···π interactions could drive its assembly into liquid crystalline phases or porous crystalline frameworks known as clathrates in the solid state. In solution, it could form linear aggregates or more complex structures depending on the solvent environment.

DNA-Directed Molecular Assembly

The use of this compound in DNA-directed assembly has not been reported. This advanced technique uses the specific base-pairing of DNA oligonucleotides to program the assembly of nanomaterials or molecules.

The general strategy involves attaching DNA strands to the building blocks of interest. The sequence-specific hybridization of complementary DNA strands then brings these building blocks together in a predetermined arrangement. This method has been used to assemble nanoparticles into defined chains and lattices. pku.edu.cn For a molecule like this compound to be used in this way, it would first need to be chemically modified to allow for the covalent attachment of DNA strands. Its rigid, linear structure could then serve as a non-flexible linker between two DNA-functionalized points, potentially for applications in constructing rigid nano-architectures.

Mechanistic Studies of Supramolecular Recognition Processes

Mechanistic studies specifically targeting the supramolecular recognition processes of this compound are not available in the surveyed literature. Such studies typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and single-molecule force spectroscopy to understand the thermodynamics and kinetics of host-guest interactions.

For simpler adamantane derivatives, these methods have been crucial. For example, single-molecule force spectroscopy has been used to measure the rupture force between a single adamantane guest and a CB7 host, providing direct insight into the mechanical stability of the non-covalent bond. acs.orgingentaconnect.com These studies can reveal detailed information about the binding pathway, including the presence of intermediate states and the influence of nearby functional groups, as seen in chaperone-assisted mechanisms. acs.org Computational methods, such as Density Functional Theory (DFT), are also used to model host-guest complexes and calculate binding energies, providing a theoretical framework for experimental observations. oiccpress.com

A summary of representative mechanical stability data for related adamantane-host complexes is presented below.

| Host | Guest | Mechanical Stability (Rupture Force) | Technique |

| Cucurbit manchester.ac.ukuril (CB7) | Neutral Adamantane | 44 pN | Optical Tweezers |

| Cucurbit manchester.ac.ukuril (CB7) | Positively Charged Adamantane | 49 pN | Optical Tweezers |

This table presents data for simple adamantane guests to illustrate the type of information gained from mechanistic studies. Data for this compound is not available.

Applications of 1,1 1,4 Phenylene Diadamantane in Advanced Materials Science and Nanotechnology

Role as Molecular Building Blocks and Templates

The concept of using well-defined molecular units to construct larger, functional assemblies is a cornerstone of modern materials science. The defined geometry and stability of 1,1'-(1,4-phenylene)diadamantane make it an excellent theoretical candidate for such a role.

Adamantane (B196018) and its derivatives are known to self-assemble into ordered structures, acting as building blocks for nanostructured materials. arctomsci.com The rigid nature of the adamantane cage can direct the formation of highly organized supramolecular networks. arctomsci.com For this compound, the two adamantane units connected by a rigid phenylene rod could enforce a high degree of order in molecular assemblies. This predictable geometry is highly desirable for the bottom-up fabrication of nanomaterials. While specific studies on this compound in nanofabrication are not prominent, related diamondoid molecules have been investigated for their ability to form nanostructured supramolecular networks, suggesting a potential pathway for this compound.

The incorporation of adamantane moieties into polymer backbones is a well-established strategy for enhancing thermal stability. The rigid, bulky nature of the adamantane cage restricts the rotational freedom of polymer chains, leading to significantly higher glass transition temperatures (Tg) and improved thermal degradation resistance.

Polymers derived from adamantane-containing monomers, such as polyimides and polystyrenes, consistently exhibit superior thermal properties compared to their non-adamantane counterparts. For example, polyimides synthesized from adamantane-containing diamines show Tg values in the range of 285–440 °C and decomposition temperatures above 500 °C. wvu.edu The introduction of this compound as a monomer or cross-linking agent in polymer synthesis could, therefore, be expected to yield materials with exceptional thermal and mechanical stability, suitable for applications in aerospace and microelectronics.

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane-Containing Monomer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 10%) |

| Polyimide | 1,3-bis(4-aminophenyl)adamantane | 285–440 °C | > 500 °C |

| Polystyrene Derivative | Poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) | 257 °C | Not specified |

| Poly(1,3-adamantane) | 5-butyl-1,3-dehydroadamantane | Not specified | 452-456 °C |

This table presents data for polymers containing various adamantane derivatives to illustrate the typical enhancement of thermal properties. Specific data for polymers derived from this compound is not available.

In the synthesis of zeolites, organic molecules known as structure-directing agents (SDAs) are often used to template the formation of specific pore architectures. The size, shape, and rigidity of the SDA are critical factors in determining the final structure of the zeolite. While the use of this compound as an SDA for zeolite crystallization has not been specifically reported, its rigid and bulky structure makes it a plausible candidate for templating novel zeolite frameworks with large, well-defined pores.

Catalysis

The steric and electronic properties of ligands play a crucial role in the activity and selectivity of metal-based catalysts. The adamantane scaffold has been successfully employed in ligand design to create highly effective catalysts.

In organometallic catalysis, particularly in cross-coupling reactions like those mediated by palladium, bulky electron-donating ligands are often required to promote efficient catalytic cycles. Ligands based on adamantane, such as adamantyl-phosphine ligands, provide the necessary steric bulk to facilitate reductive elimination and stabilize the active catalytic species.

The this compound structure could serve as a rigid backbone for bidentate phosphine (B1218219) ligands. Functionalization of the adamantane cages or the central phenyl ring could allow for the synthesis of novel ligands with a well-defined geometry. Such ligands could find potential use in a variety of catalytic transformations, including palladium-catalyzed cross-couplings, C-H activation, and metathesis reactions. However, literature specifically detailing the synthesis and application of ligands derived from this compound is scarce.

Organocatalysis employs small organic molecules to catalyze chemical reactions, often with high stereoselectivity. Chiral derivatives of adamantane have been explored as organocatalysts. The rigid diadamantane motif of this compound could be a foundation for developing new classes of chiral organocatalysts. By introducing chiral functional groups onto the adamantane or phenylene units, it may be possible to create a well-defined chiral pocket that can influence the stereochemical outcome of a reaction. While this remains a theoretical application, the foundational principles of organocatalysis support the potential of such tailored molecular architectures.

Organic Molecular Electronics and Optoelectronics

The inherent properties of this compound, such as its high thermal stability and well-defined molecular structure, make it an attractive building block for materials used in organic electronic and optoelectronic devices. Its bulky adamantyl groups can influence molecular packing and intermolecular interactions, which are critical for device performance.

White-Light Generation and Non-Linear Optical Properties

Adamantane-based materials have demonstrated significant potential in the field of non-linear optics (NLO). rsc.org Research has shown that organic adamantane derivatives and inorganic adamantane-type compounds can exhibit strong NLO properties, including second-harmonic generation (SHG) and a unique form of highly-directed white-light generation (WLG). rsc.org The specific NLO response is heavily dependent on whether the material is crystalline or amorphous. rsc.org

Derivatives such as tetraphenyladamantane have been a focal point of these studies. The delocalized π-orbitals of the phenyl substituents are considered a prerequisite for the high NLO activity observed in these molecular clusters. nih.gov Theoretical calculations have revealed that electronic transitions localized at these phenyl rings are responsible for the optical nonlinearities. nih.gov The intensity of the SHG signal can be enhanced by substituting the core tetrel atoms, which in turn increases the electron density at the substituents. nih.gov

Functional group substitution on the phenyl rings has been shown to influence the WLG effect. While these substitutions may not significantly alter the maximum emission wavelengths, they can have a considerable impact on the laser power threshold required to induce WLG.

Table 1: Non-Linear Optical Properties of Adamantane Derivatives

| Compound/System | Property | Observation |

| Tetraphenyladamantane Derivatives | Non-Linear Optical (NLO) Response | Strong NLO effects, including Second-Harmonic Generation (SHG) and White-Light Generation (WLG). rsc.org |

| Adamantane-based clusters with tetraphenyl substituents | Origin of NLO activity | Electronic transitions localized at the delocalized π-orbitals of the phenyl rings. nih.gov |

| Tetrel-substituted tetraphenyl-adamantane clusters | SHG Signal Intensity | Increases with the atomic number of the tetrel atom due to higher electron density at the substituents. nih.gov |

| Functionalized [(R-PhSn)4S6] | White-Light Generation (WLG) | Functional groups (R) significantly affect the laser power threshold for WLG. |

Influence on Exciplex Formation and Luminescence

While direct studies on exciplex formation involving this compound are not extensively documented, the principles of exciplex luminescence in related aromatic systems provide valuable insights. An exciplex, or excited-state complex, is formed between an electron donor and an electron acceptor when one of them is in an electronically excited state. The luminescence from an exciplex is characterized by a broad, structureless, and red-shifted emission compared to the fluorescence of the individual molecules.

A relevant study investigated vapor-phase exciplex formation between 1,4-dicyanonaphthalene (an electron acceptor) and 2,5-dimethyl-2,4-hexadiene (B125384) (an electron donor). rsc.org In this system, fluorescence was observed from the formed exciplex. rsc.org The kinetics of exciplex formation and dissociation were studied, revealing activation energies for both processes. rsc.org

Given that the phenylene group in this compound can act as a chromophore, it is plausible that this compound could participate in exciplex formation with suitable donor or acceptor molecules. The bulky adamantane groups would likely influence the geometry and stability of such an exciplex, potentially affecting the luminescence properties, such as the emission wavelength and quantum yield. The rigid structure imparted by the adamantane units could restrict non-radiative decay pathways, potentially enhancing luminescence. Further research in this specific area is needed to fully elucidate the role of the diadamantane-phenylene structure in exciplex-based light-emitting systems.

Enhancement of Charge Transport Properties in Molecular Systems

The adamantane cage can serve as a rigid, non-conjugated core in hole-transporting materials (HTMs) for applications in perovskite solar cells. nih.govresearchgate.net A dopant-free HTM incorporating an adamantane core has been synthesized and shown to exhibit efficient hole extraction and transport. nih.gov The three-dimensional, bulky nature of adamantane can lead to weaker intermolecular interactions and a lower glass transition temperature, which may facilitate better molecular stacking during film formation through thermal annealing, thereby enhancing charge transport. nih.govresearchgate.net

In one study, a hole-only device with a structure of ITO/PEDOT:PSS/FDY/Au, where FDY is an adamantane-based HTM, was fabricated to measure its hole mobility using the space-charge limited current (SCLC) method. nih.gov The results demonstrated the potential of adamantane-based materials in achieving high-performance electronic devices.

Table 2: Charge Transport Properties of an Adamantane-Based Hole Transporting Material (FDY)

| Parameter | Value | Method/Device Structure |

| Hole Mobility | 7.62 × 10⁻⁵ cm² V⁻¹s⁻¹ | Space-Charge Limited Current (SCLC) in ITO/PEDOT:PSS/FDY/Au device. nih.gov |

| Power Conversion Efficiency (PCE) | 18.69% | Perovskite solar cell with FDY as the HTM. nih.govresearchgate.net |

| Stabilized Power Output PCE | 18.31% | Measured at the maximum power point for 300 s. nih.gov |

These findings suggest that incorporating the this compound scaffold into the design of charge-transporting materials could be a promising strategy for developing efficient organic electronic devices. The rigid phenylene linker would ensure electronic communication between the adamantane units, while the adamantyl groups would control the solid-state packing and morphology.

Functionalized Surfaces and Interfaces

The ability to control the chemical and physical properties of surfaces at the molecular level is a cornerstone of nanotechnology. The unique shape and chemical stability of adamantane make it an excellent candidate for the construction of well-defined molecular layers on various substrates.

Fabrication of Patterned Monolayers on Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They provide a powerful method for tailoring the properties of surfaces. Adamantane derivatives, particularly those with thiol groups, have been successfully used to form SAMs on gold substrates. nih.gov

The fabrication of patterned SAMs allows for the creation of surfaces with spatially defined chemical and physical properties. One approach involves the displacement of a pre-formed SAM of one type of molecule with another. For instance, domains of 1-dodecanethiolate have been created by displacing a pre-existing SAM of 1-adamantanethiolate on a Au{111} surface. nih.gov Subsequently, the 1-adamantanethiolate domains can be selectively removed and replaced with a different alkanethiol, leading to the formation of artificially separated SAMs. nih.gov This process leverages the differences in intermolecular interaction strengths and can be controlled electrochemically. nih.gov

The bulky and rigid nature of the adamantane group in this compound could be exploited to create robust and thermally stable patterned monolayers. The phenylene linker could also provide a platform for further chemical modification, allowing for the creation of complex, multifunctional surfaces.

Surface Modification for Tuned Chemical Properties

The surface of diamond and nanodiamonds can be modified to introduce a variety of functional groups, thereby tuning their chemical properties for specific applications. nih.govnih.gov These modifications include carboxylation, hydroxylation, and amination. nih.gov Given the structural similarity between diamond and adamantane, these surface modification strategies can be conceptually extended to materials based on this compound.

The synthesis of adamantane derivatives with specific functional groups is a key step in achieving tailored surface properties. For example, 1-aminoadamantane is a well-known derivative that can be used to introduce amine functionalities. mdpi.com The synthesis of this compound itself can be seen as a form of surface modification of the adamantane cage with a phenyl group, which in turn can undergo further reactions such as nitration or halogenation.

By attaching different functional groups to the phenylene ring or the adamantane cages of this compound, it is possible to control properties such as wettability, adhesion, and biocompatibility. nih.gov These functionalized diadamantane derivatives could then be used to modify the surfaces of polymers, metals, or ceramics, opening up a wide range of applications in areas such as biocompatible coatings, sensors, and catalysts. mdpi.com

Nanotechnology

The precise structure and predictable assembly of molecules are cornerstones of nanotechnology. This compound, with its combination of a rigid linker and bulky terminal groups, offers significant potential as a molecular building block in this field.

Diamondoids, including adamantane and its derivatives, are considered fundamental building blocks for nanotechnology due to their diamond-like structure, rigidity, and stability. The functionalization of diamondoids is a key strategy for their directed self-assembly into more complex nanostructures. In this context, this compound can be envisioned as a bifunctional, rigid rod-like linker.

The two adamantane units can serve as robust anchor points for further functionalization or for non-covalent interactions in host-guest systems. This allows for the construction of well-defined, self-assembled monolayers or three-dimensional networks. For instance, a related compound, (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(adamantan-1-yl)methanimine), has been synthesized and structurally characterized, demonstrating the feasibility of creating extended structures based on a phenylene-diadamantane core. wikipedia.org The defined length and rigidity of the this compound molecule could be exploited to create nanostructures with precise control over pore size and geometry, which is crucial for applications in catalysis and molecular separation.

Molecular machines are complex molecular assemblies capable of performing mechanical-like movements in response to external stimuli. The bulky and rigid nature of the adamantyl group has led to its use as a stopper in rotaxane-based molecular machines, preventing the dethreading of the macrocycle from the axle. nih.govnih.govrsc.orgresearchgate.net Furthermore, the phenylene group has been utilized as a rotator in molecular gyroscopes. researchgate.net

Given these precedents, this compound is a compelling candidate for the construction of sophisticated molecular machines. It could function as a rigid, linear axle in a arxiv.orgrotaxane, with the two adamantane units acting as bulky stoppers. The central phenylene unit could potentially act as a switching station, whose interaction with the macrocycle could be controlled by external stimuli such as light or redox chemistry. In the context of molecular gyroscopes, the diadamantane-functionalized phenylene could serve as a well-defined rotator within a larger stator cage, with the adamantane groups influencing the rotational dynamics and steric interactions within the assembly.

The search for stable and addressable quantum bits (qubits) is a central challenge in quantum information science. Molecular systems are attractive candidates for qubits due to their tunability and potential for scalability. An ideal molecular qubit should possess a stable spin state that can be initialized, manipulated, and read out, often through optical or magnetic means.

While there is no direct research on this compound as a qubit candidate, its structural features are of interest. The creation of ordered arrays of spin centers is a promising approach to developing scalable quantum systems. arxiv.org Metal-organic frameworks (MOFs) with phenylene-based linkers have been explored for the precise positioning of organic qubit candidates. arxiv.org The rigidity and well-defined geometry of this compound would make it an excellent linker for constructing such frameworks. By incorporating paramagnetic centers onto the adamantane cages or the phenylene ring, it might be possible to create a regular, three-dimensional array of weakly interacting spins. The insulating nature of the adamantane cages could help to protect the spin coherence of the embedded qubits from environmental noise. bohrium.comnih.gov However, this remains a speculative application requiring further theoretical and experimental investigation. researchgate.net

Emerging Applications in Chemical Sensors and Energy Storage Systems (e.g., Lithium-Ion and Sodium-Oxygen Batteries)

The robustness and defined porosity that can be achieved using this compound as a building block also point towards its potential in chemical sensing and energy storage applications.

In the realm of chemical sensors, porous organic frameworks (POFs) and metal-organic frameworks (MOFs) have shown great promise due to their high surface area and tunable pore chemistry. researchgate.netnih.govrsc.orgsigmaaldrich.comresearchgate.net The fluorescence of such frameworks can be modulated by the presence of specific analytes. The incorporation of rigid and bulky linkers like this compound into POFs could lead to materials with high thermal and chemical stability, and with well-defined pores capable of selective guest binding. The inherent fluorescence of the phenylene unit could be harnessed for "turn-on" or "turn-off" fluorescence sensing of various analytes.

In energy storage, particularly in lithium-ion batteries, the development of stable electrolytes and electrode interfaces is crucial for long-term performance and safety. nih.govmdpi.com Additives are often introduced into the electrolyte to form a protective solid electrolyte interphase (SEI) on the electrodes. A related compound, 1,4-phenylene diisocyanate (PPDI), has been shown to act as an effective electrolyte additive in LiNi₀.₆Co₀.₂Mn₀.₂O₂/graphite batteries, where it scavenges harmful HF and contributes to a stable SEI. doi.org This suggests that this compound, with its robust and electrochemically stable components, could potentially function as a stabilizing additive.

Furthermore, adamantane-based polymers have been investigated for use as robust and highly selective membranes in flow batteries. The rigidity and hydrophobicity of the adamantane units contribute to the mechanical and chemical stability of the membranes. It is conceivable that polymers incorporating the this compound moiety could be developed as solid electrolytes or separator membranes for next-generation batteries, including lithium-ion and sodium-oxygen systems. The rigid-rod nature of the diadamantane unit could lead to materials with controlled porosity and ion transport properties.

| Research Area | Potential Application of this compound | Key Structural Features |

| Nanodiamondoid Hybrids | Rigid linker for self-assembly of nanostructures | Bifunctional, rigid rod-like geometry |

| Molecular Machines | Axle in rotaxanes, rotator in molecular gyroscopes | Bulky adamantane stoppers, phenylene rotator |

| Quantum Information Science | Linker for ordered arrays of molecular qubits | Rigid, well-defined geometry, insulating adamantane |

| Chemical Sensors | Building block for fluorescent porous organic frameworks | Rigid linker for defined porosity, fluorescent phenylene |

| Energy Storage | Electrolyte additive, component of polymer membranes | Electrochemical stability, rigidity for membrane structure |

Future Research Directions and Unexplored Avenues for 1,1 1,4 Phenylene Diadamantane

Development of Novel and Green Synthetic Routes

The current synthetic routes to 1,1'-(1,4-phenylene)diadamantane and its derivatives, while effective, often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps. A key area for future research is the development of more efficient, sustainable, and environmentally benign synthetic strategies.

Future efforts should focus on:

Catalytic C-H Activation/Arylation: Exploring transition-metal catalyzed C-H activation of adamantane (B196018) followed by arylation with 1,4-dihaloarenes would provide a more direct and atom-economical route.

Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions requiring precise control over temperature and reaction time.

Mechanochemistry: Investigating solvent-free or low-solvent mechanochemical methods, such as ball milling, could significantly reduce the environmental impact of the synthesis.

Bio-catalysis: The potential for enzymatic catalysis to achieve selective adamantylation of arenes is a largely unexplored but exciting possibility.

A recent study on the synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate for the drug adapalene, successfully utilized an ion-exchange resin as a recyclable catalyst, demonstrating a cleaner production process. beilstein-journals.org Similar approaches could be adapted for the synthesis of this compound. The development of green solvents, such as deep eutectic solvents, has also shown promise in the synthesis of related heterocyclic compounds and could be a fruitful area of investigation. mdpi.com

Advanced Characterization Techniques for Dynamic Systems and Complex Assemblies

The static picture of this compound provided by standard characterization techniques like single-crystal X-ray diffraction needs to be complemented by a deeper understanding of its dynamic behavior in solution and within larger assemblies. Future research should employ advanced characterization techniques to probe these dynamics.

| Technique | Information Gained | Potential Application for this compound |

| 2D NMR Spectroscopy (NOESY, ROESY) | Inter- and intramolecular distances and interactions in solution. | Understanding the conformational preferences and aggregation behavior in different solvents. |

| Variable Temperature NMR | Probing dynamic processes like bond rotation and conformational exchange. | Determining the rotational barrier of the adamantyl groups around the phenylene axis. |

| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Size, shape, and interactions of aggregates in solution or in a matrix. | Characterizing the self-assembly of this compound and its derivatives into larger structures. |

| Atomic Force Microscopy (AFM) | Visualization of single molecules and their assemblies on surfaces. | Directly observing the packing and organization of the molecule in thin films or on substrates. |

For instance, the crystal structure of a related compound, [2,6-bis(adamantan-1-yl)-4-tert-butylphenolato-κO]dimethylaluminium(III), has been elucidated, revealing a specific coordination geometry. nih.gov Advanced techniques could explore how such structures behave in a dynamic environment.

Multiscale Computational Modeling and Predictive Capabilities

Computational modeling is a powerful tool to predict the properties and behavior of molecules and materials, guiding experimental efforts. Future research on this compound should leverage multiscale computational approaches to build a comprehensive understanding from the molecular to the macroscopic level. mdpi.com

Quantum Mechanics (QM) calculations , such as Density Functional Theory (DFT), can be employed to:

Accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov

Investigate the nature of non-covalent interactions that govern self-assembly.